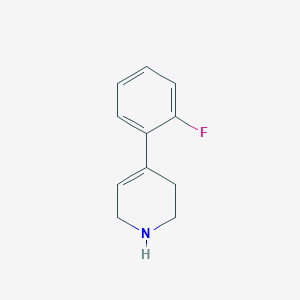

trans-Tert-butyl4-methylpyrrolidine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trans-tert-butyl 4-methylpyrrolidine-3-carboxylate, also known as TBOA, is a chemical compound that has been widely used in scientific research. TBOA is a potent inhibitor of glutamate transporters, which are responsible for removing glutamate from the synaptic cleft. The inhibition of glutamate transporters by TBOA has been shown to have a variety of effects on the central nervous system, including altering synaptic transmission, inducing seizures, and promoting neurotoxicity.

Scientific Research Applications

Synthesis and Applications in Organic Chemistry

- Chiral Auxiliary and Enantioselective Synthesis : The compound has been used in the preparation of enantiomerically pure cis- and trans-configurated 2-(tert-Butyl)-3-methylimidazolidin-4-ones, leveraging amino acids like (S)-Alanine and (S)-Phenylalanine. This synthesis is crucial for generating chiral, nonracemic enolates and for α-alkylation of amino acids without racemization and external chiral auxiliary (Naef & Seebach, 1985).

- Intermediate in Pharmaceutical Synthesis : It has been identified as an intermediate in synthesizing various pharmaceutically active substances, including a large-scale synthesis of (S)-tert-butyl-3-aminopyrrolidine-1-carboxylate from L-aspartic acid (Han et al., 2018).

- Stereoselective Syntheses : Research has demonstrated its use in the stereoselective synthesis of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates, highlighting its role in creating structurally complex and stereochemically defined organic molecules (Boev et al., 2015).

Medicinal Chemistry and Drug Design

- Antibacterial Agents : The compound's derivatives have shown significant applications in medicinal chemistry, particularly as fluoronaphthyridines and quinolones with potent antibacterial activities (Di Cesare et al., 1992).

Chemical Synthesis and Mechanistic Studies

- Synthesis of Lactams and Pyrrolidines : It has been instrumental in the synthesis of lactams via photolytic Wolff rearrangement, offering insights into novel pathways and mechanisms in organic synthesis (Lowe & Ridley, 1973).

- Pyrrole Photooxidation : Research has explored its use in the photooxidation of pyrroles, leading to bipyrrolic products and unveiling new reaction mechanisms (Wasserman et al., 1996).

properties

IUPAC Name |

tert-butyl (3S,4S)-4-methylpyrrolidine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-7-5-11-6-8(7)9(12)13-10(2,3)4/h7-8,11H,5-6H2,1-4H3/t7-,8-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIKTZZKIYNNAAO-HTQZYQBOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC1C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CNC[C@H]1C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{9H-pyrido[3,4-b]indol-3-yl}propanoic acid](/img/structure/B2580936.png)

![N,8-dimethyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B2580937.png)

![methyl (13Z)-13-[(2-hydroxy-5-nitrophenyl)methylidene]-9-methyl-14-oxo-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0^{2,7}.0^{11,15}]hexadeca-2,4,6,10-tetraene-16-carboxylate](/img/structure/B2580940.png)

![(3,4-Dimethylphenyl)(8-(4-ethylpiperazin-1-yl)-[1,3]dioxolo[4,5-g]quinolin-7-yl)methanone](/img/structure/B2580941.png)

![1-[4-(Trifluoromethyl)cyclohexyl]ethan-1-amine hydrochloride](/img/structure/B2580942.png)

![6-[5-(2,5-Dimethylfuran-3-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2580943.png)

![3-[(Prop-2-en-1-yloxy)methyl]benzonitrile](/img/structure/B2580947.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2580951.png)

![3-Carbamoyl-2-[(4-chlorophenyl)formamido]propanoic acid](/img/structure/B2580954.png)